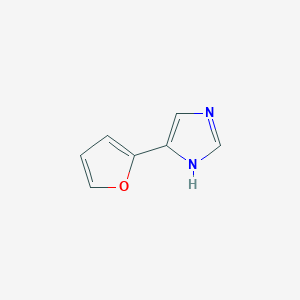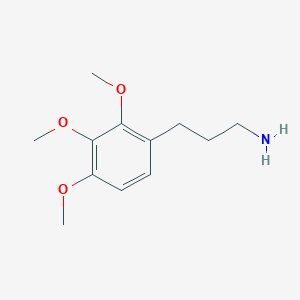
3-(2,3,4-Trimethoxy-phenyl)-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4-Trimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-trimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
Amination: Finally, the bromide is reacted with ammonia or an amine to yield 3-(2,3,4-trimethoxyphenyl)propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reagents may be used to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-(2,3,4-Trimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
科学的研究の応用
3-(2,3,4-Trimethoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of various chemicals and materials.
作用機序
The mechanism of action of 3-(2,3,4-trimethoxyphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy groups enhance its binding affinity and selectivity towards specific molecular targets. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,3,4-Trimethoxyphenethylamine: Similar structure but lacks the propan-1-amine side chain.
3,4,5-Trimethoxyphenethylamine: Similar structure but with different positions of methoxy groups.
2,3,4-Trimethoxyamphetamine: Similar structure but with an additional methyl group on the amine.
Uniqueness
3-(2,3,4-Trimethoxyphenyl)propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
3-(2,3,4-trimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO3/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7H,4-5,8,13H2,1-3H3 |
InChIキー |
CCAZRKNCFCHFKS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CCCN)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
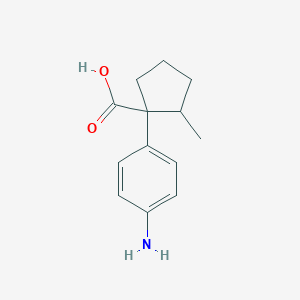
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B13539499.png)
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
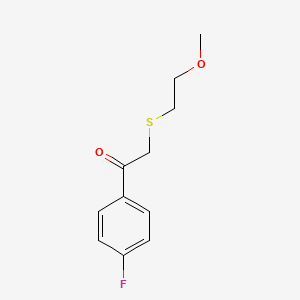
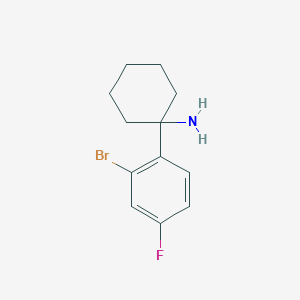

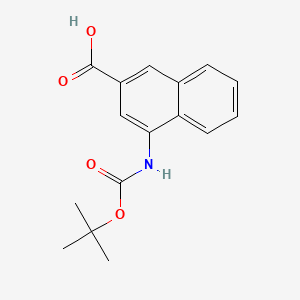
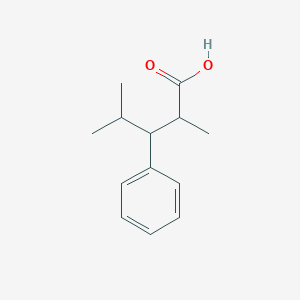
![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
